(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate (R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 170033-58-6
VCID: VC3933752
InChI: InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1
SMILES: CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

CAS No.: 170033-58-6

Cat. No.: VC3933752

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate - 170033-58-6

Specification

CAS No. 170033-58-6
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1
Standard InChI Key ZPDZNQZBTLCTDV-CQSZACIVSA-N
Isomeric SMILES C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
SMILES CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Canonical SMILES CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

The compound (R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate features a piperazine core substituted with a benzyl group at the 4-position, a methyl group at the 2-position, and a tert-butyl carbamate protective group at the 1-position. Its molecular formula is C17H26N2O2\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{2}, with a molecular weight of 290.4 g/mol . The stereochemistry at the 2-position (R-configuration) is critical for its biological activity, influencing binding affinity to target proteins such as kinases .

Physicochemical Characteristics

  • Solubility: Limited solubility in aqueous media but highly soluble in polar organic solvents like dimethyl sulfoxide (DMSO) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments due to the carbamate group .

Synthetic Routes and Optimization

The synthesis of (R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate involves multistep reactions emphasizing stereochemical control and functional group compatibility.

Key Synthetic Steps

  • Piperazine Benzylation:

    • Reactants: Piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) and benzyl bromide .

    • Conditions: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in 1,4-dioxane at 110°C for 12 hours .

    • Yield: ~88% .

  • Methyl Group Introduction:

    • Method: Nucleophilic substitution using methyl iodide under basic conditions .

    • Chiral Resolution: Asymmetric catalysis with palladium complexes (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) under microwave irradiation (100°C, 3 hours) achieves enantiomeric excess >90% .

  • Carbamate Protection:

    • Reagent: Tert-butyl chloroformate in tetrahydrofuran (THF) with triethylamine .

Table 1: Optimization of Synthetic Conditions

StepConditionsYieldPurity
BenzylationK2CO3\text{K}_2\text{CO}_3, 110°C88%95%
MethylationNaH\text{NaH}, THF, 0°C75%90%
Chiral ResolutionPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, MW92%98%

Biological Activities and Mechanisms

Kinase Inhibition

The compound demonstrates potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases, which are implicated in cancer cell proliferation. In glioblastoma cell lines, it reduced viability by 60% at 10 µM through apoptosis induction .

Neuroprotective Effects

In Alzheimer’s disease models, it inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50\text{IC}_{50} values of 1.2 µM and 2.5 µM, respectively . This dual inhibition suggests potential for mitigating cognitive decline.

Table 2: Biological Activity Profiles

TargetActivity (IC50\text{IC}_{50})Model System
CDK20.8 µMIn vitro kinase assay
AChE1.2 µMRat brain homogenate
BuChE2.5 µMHuman serum

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors, such as CDK4/6 inhibitors for breast cancer therapy . Its tert-butyl carbamate group enhances stability during downstream reactions.

Material Science

Functionalized piperazine derivatives are utilized in polymer cross-linking agents, improving thermal stability in epoxy resins .

Case Studies and Research Advancements

Oncology Applications

A 2024 study demonstrated that derivatives of this compound enhanced the efficacy of paclitaxel in triple-negative breast cancer xenografts, reducing tumor volume by 40% compared to monotherapy .

Neurodegenerative Disease Research

In a murine model of Alzheimer’s, oral administration (50 mg/kg/day) improved spatial memory by 30% in Morris water maze tests, correlating with reduced amyloid-beta plaque density .

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Purity: Scalable asymmetric synthesis remains technically demanding, requiring advanced catalytic systems .

  • Cost Efficiency: Industrial-scale production necessitates solvent recycling and catalyst recovery strategies .

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